Zinc acetylacetonate hydrate (Zn(acac)2) is a hydrated metal organic complex that is hygroscopic in nature. It is majorly used as a precursor for the synthesis of zinc based nano and microparticles.
Zinc acetylacetonate hydrate
CAS No.: 108503-47-5
Cat. No.: VC0035061
Molecular Formula: C10H16O4Zn
Molecular Weight: 265.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108503-47-5 |
---|---|
Molecular Formula | C10H16O4Zn |
Molecular Weight | 265.6 g/mol |
IUPAC Name | (Z)-4-hydroxypent-3-en-2-one;zinc |
Standard InChI | InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |
Standard InChI Key | KNXAKZGJNLAYCJ-FDGPNNRMSA-N |
Isomeric SMILES | C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn] |
SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] |
Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |
Introduction
Chemical Structure and Properties
Chemical Formula and Structural Features
Zinc acetylacetonate hydrate has the chemical formula Zn(C₅H₇O₂)₂·xH₂O, also represented as C₁₀H₁₄O₄Zn·xH₂O or [CH₃COCH=C(O⁻)CH₃]₂Zn·xH₂O where x represents the number of water molecules in the hydrated form . The anhydrous form of zinc acetylacetonate (Zn(acac)₂) is notable for its ability to form a trimeric structure, Zn₃(acac)₆, in which each zinc ion is coordinated by five oxygen atoms in a distorted trigonal bipyramidal geometry . The hydrated form contains additional water molecules coordinated to or associated with the zinc center.
Physical Properties
Zinc acetylacetonate hydrate appears as a white crystalline solid with moderate solubility characteristics . It is slightly soluble in water but demonstrates good solubility in various organic solvents, making it suitable for applications in organic synthesis . The compound's molecular weight is 263.59 g/mol, and it belongs to the broader class of organometallic compounds, specifically metal acetylacetonates .
Table 1. Physical Properties of Zinc Acetylacetonate Hydrate
Property | Value |
---|---|
Appearance | White crystalline solid |
Molecular Weight | 263.59 g/mol |
Chemical Formula | C₁₀H₁₄O₄Zn·xH₂O |
CAS Number | 14363-15-6, 108503-47-5 |
Solubility in Water | Slightly soluble |
Solubility in Organic Solvents | Good solubility |
Decomposition Temperature | 186°C |
Spectroscopic Characterization
Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals characteristic absorption bands for zinc acetylacetonate hydrate. The typical absorption peaks appear at 763.88 cm⁻¹ for Zn-O stretching vibrations, 933.9 cm⁻¹ and 1020 cm⁻¹ for C-H vibrations, 1516 cm⁻¹ and 1610 cm⁻¹ for C=C and C=O stretching, and 3450 cm⁻¹ for OH stretching from the coordinated water molecules . These spectroscopic data provide valuable information for confirming the structure and purity of synthesized samples.
Synthesis Methods
Standard Preparation Methods
The most common synthesis route for zinc acetylacetonate hydrate involves the reaction of zinc sulfate with acetylacetone in the presence of a base such as sodium hydroxide . This method yields the hydrated complex through a coordination reaction where the acetylacetonate ligands chelate to the zinc metal center .
The general reaction can be represented as:
ZnSO₄·7H₂O + 2 CH₃COCH₂COCH₃ + 2 NaOH → Zn(C₅H₇O₂)₂·xH₂O + Na₂SO₄ + (9-x)H₂O
Optimization of Synthesis Conditions
Research indicates that the yield of zinc acetylacetonate hydrate synthesis can be significantly affected by the choice of pH regulator and reaction conditions . Studies have demonstrated that using NaOH as a pH regulator produces a yield of approximately 36.24%, which is considerably higher than when using alternative regulators . The synthesis typically involves heating the reaction mixture at 60°C for 1 hour, followed by cooling to allow precipitation of the product, which is then subjected to crystallization using ethyl acetate .
Table 2. Effect of pH Regulators on Synthesis Yield
pH Regulator | Yield (%) |
---|---|
NaOH | 36.24 |
Methanol | Lower than NaOH |
Chloroform | Lower than NaOH |
Structural Analysis
Crystalline Structure
Zinc acetylacetonate exists in different crystalline forms. The anhydrous compound can form both monomeric and trimeric structures . Monomeric crystals obtained through sublimation are monoclinic with space group C2/c (No. 15), while trimeric crystals are also monoclinic but with space group C2 (No. 5) . The hydrated forms, including the monohydrate and dihydrate, have their own distinct crystal structures that have been characterized by X-ray crystallography .
Coordination Environment
In the trimeric form of zinc acetylacetonate, each zinc ion adopts a distorted trigonal bipyramidal coordination geometry, coordinated by five oxygen atoms from the acetylacetonate ligands . In the hydrated form, water molecules additionally coordinate to the zinc center, modifying the coordination sphere . This coordination environment plays a critical role in determining the compound's reactivity and catalytic properties.
Surface Morphology
Scanning Electron Microscopy (SEM) analyses reveal that zinc acetylacetonate hydrate displays a non-uniform surface relief with an even distribution of pores of varying sizes . The micrographic studies show that zinc particles are deposited on the complex surface with various sizes, contributing to the formation of pores on the solid surface . This morphological characteristic can be advantageous for catalytic applications where surface area and porosity are important factors.
Thermal Properties
Thermal Stability
Thermal analysis demonstrates that zinc acetylacetonate hydrate exhibits significant thermal stability up to a certain temperature threshold . Thermogravimetric analysis coupled with differential scanning calorimetry (TGA-DSC) has been employed to assess the thermal behavior of this compound under controlled heating conditions.
Decomposition Behavior
The decomposition temperature of zinc acetylacetonate hydrate has been determined to be approximately 186°C . During thermal decomposition, the compound may release 2,4-pentanedione (acetylacetone), which is noted to be a powerful neurotoxin, necessitating appropriate safety measures during handling and processing at elevated temperatures . The thermal decomposition pathway is an important consideration for applications involving high-temperature processing.
Applications
Catalytic Applications
Zinc acetylacetonate hydrate serves as an effective catalyst in various organic synthesis reactions, particularly in the synthesis of long-chain alcohols and aldehydes . Its ability to coordinate with various substrates through its metal center makes it useful in facilitating specific chemical transformations. The compound's catalytic activity stems from the zinc ion's Lewis acidity and the geometric arrangement of the acetylacetonate ligands around the metal center.
Materials Science Applications
In materials science, zinc acetylacetonate hydrate finds application in the preparation of magnetic (Zn,Fe)Fe₂O₄ films and zinc oxide nanostructures . It is also employed in the fabrication of various shapes of carbon nanostructures through chemical vapor deposition (CVD) and laser evaporation techniques . The controlled thermal decomposition of zinc acetylacetonate hydrate can yield zinc oxide with specific morphologies and properties suitable for various applications in electronics, sensors, and catalysis.
Other Industrial Uses
Beyond its catalytic and materials science applications, zinc acetylacetonate hydrate is utilized as a textile weighting agent in the textile industry . The compound's ability to form stable complexes with textile fibers enhances their weight and feel, improving the quality of textile products. Additionally, its organometallic nature makes it valuable in various specialty chemical applications where zinc needs to be delivered in a form soluble in organic media.
Recent Research Developments
Synthesis Optimization
Recent studies have focused on optimizing the synthesis conditions for zinc acetylacetonate hydrate to improve yield and purity . Researchers have investigated the effects of different pH regulators, reaction temperatures, and crystallization solvents on the properties of the final product. These efforts aim to develop more efficient and cost-effective production methods for this versatile compound.
Advanced Characterization
Advanced characterization techniques, including FTIR spectroscopy, thermal analysis, and scanning electron microscopy, have been employed to gain deeper insights into the structural, thermal, and morphological properties of zinc acetylacetonate hydrate . These studies contribute to a better understanding of the compound's behavior and performance in various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume